molecular formula C15H12INO4S B3539133 4-iodophenyl 3-[(4-nitrophenyl)thio]propanoate

4-iodophenyl 3-[(4-nitrophenyl)thio]propanoate

Cat. No.: B3539133
M. Wt: 429.2 g/mol
InChI Key: HNWKZUSOGPUKOB-UHFFFAOYSA-N
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Description

INT, or 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride, is a commonly used tetrazolium salt . It is similar to tetrazolium chloride and on reduction, it produces a red formazan dye that can be used for quantitative redox assays .


Molecular Structure Analysis

The molecular structure of INT includes iodine, nitrogen, and chloride ions . For a more accurate analysis, a detailed study using techniques like X-ray crystallography or NMR spectroscopy would be required.


Chemical Reactions Analysis

INT is known to be reduced by succinate dehydrogenase to furazan . This reaction is often used in colorimetric assays to determine the concentration of protein in a solution .


Physical and Chemical Properties Analysis

INT has a molar mass of 505.70 g/mol and decomposes at a melting point of 240 °C . It is soluble in a methanol:water (1:1) solution .

Mechanism of Action

The mechanism of action of INT involves its reduction to formazan. This process is used as a proxy for oxygen consumption rates in various assays .

Safety and Hazards

INT is known to be toxic to prokaryotes . This toxicity invalidates the interpretation of the rate of in vivo INT reduction to formazan as a proxy for oxygen consumption rates .

Properties

IUPAC Name

(4-iodophenyl) 3-(4-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO4S/c16-11-1-5-13(6-2-11)21-15(18)9-10-22-14-7-3-12(4-8-14)17(19)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWKZUSOGPUKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCC(=O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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